molecular formula C26H19NO6 B11570721 2-(1,3-Benzodioxol-5-ylmethyl)-1-(3-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(1,3-Benzodioxol-5-ylmethyl)-1-(3-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11570721
M. Wt: 441.4 g/mol
InChI Key: LSXQNEPFISGDAW-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-ylmethyl)-1-(3-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic organic compound with a complex molecular structure. This compound is characterized by the presence of multiple functional groups, including benzodioxole, hydroxyphenyl, and dihydrochromeno-pyrrole moieties. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzodioxol-5-ylmethyl)-1-(3-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as benzodioxole derivatives and hydroxyphenyl derivatives, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include catalysts, solvents, and protective groups to ensure the desired selectivity and yield.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to achieve high efficiency and scalability. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxol-5-ylmethyl)-1-(3-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: As a potential therapeutic agent for the treatment of diseases.

    Industry: As a precursor for the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-5-ylmethyl)-1-(3-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity and subsequent biological effects. Detailed studies on the molecular targets and pathways involved are essential to understand the compound’s effects and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(1,3-Benzodioxol-5-ylmethyl)-1-(3-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione include other benzodioxole derivatives, hydroxyphenyl derivatives, and dihydrochromeno-pyrrole derivatives.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and molecular structure, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C26H19NO6

Molecular Weight

441.4 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-ylmethyl)-1-(3-hydroxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H19NO6/c1-14-5-7-19-18(9-14)24(29)22-23(16-3-2-4-17(28)11-16)27(26(30)25(22)33-19)12-15-6-8-20-21(10-15)32-13-31-20/h2-11,23,28H,12-13H2,1H3

InChI Key

LSXQNEPFISGDAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4=CC5=C(C=C4)OCO5)C6=CC(=CC=C6)O

Origin of Product

United States

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